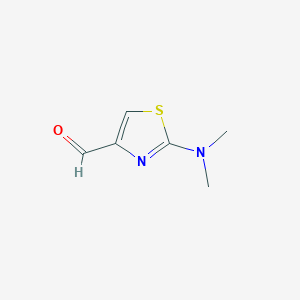

2-(Dimethylamino)thiazole-4-carbaldehyde

Description

2-(Dimethylamino)thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a dimethylamino group at the 2-position and a formyl (carbaldehyde) group at the 4-position. The dimethylamino group is an electron-donating substituent, which may improve solubility in polar solvents and modulate electronic properties for catalytic or synthetic purposes.

Properties

CAS No. |

521956-44-5 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-(dimethylamino)-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C6H8N2OS/c1-8(2)6-7-5(3-9)4-10-6/h3-4H,1-2H3 |

InChI Key |

SFDWLPDBMMOKOX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=CS1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Dimethylamino)thiazole-4-carbaldehyde with structurally related thiazole-4-carbaldehyde derivatives, focusing on molecular properties, substituent effects, and research findings:

Key Comparative Insights:

Electronic Effects: The dimethylamino group in 2-(Dimethylamino)thiazole-4-carbaldehyde likely increases electron density at the thiazole ring, enhancing nucleophilicity compared to electron-withdrawing substituents like dichlorophenyl . This property may make it advantageous in reactions requiring electron-rich intermediates. In contrast, 2-(2,4-dichlorophenyl)thiazole-4-carbaldehyde exhibits reduced reactivity due to the electron-withdrawing Cl groups, favoring stability in harsh conditions .

Physicochemical Properties: Lipophilic substituents (e.g., ethylphenyl in ) improve lipid solubility, whereas polar groups (e.g., aminophenyl in ) enhance water solubility. The dimethylamino group may offer balanced solubility for diverse synthetic applications.

Applications: Aminophenyl and methoxyphenyl derivatives are frequently used in drug discovery due to their hydrogen-bonding and solubility profiles . Ethylphenyl variants are prominent in agrochemicals, where lipophilicity aids in plant cell penetration . Dimethylamino-substituted compounds (by analogy to ) may serve as co-initiators in polymer resins, where electron-donating amines enhance radical generation efficiency .

Reactivity in Polymer Systems: highlights that ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin conversion rates. Extrapolating this, the dimethylamino group in thiazole derivatives may similarly improve reactivity in photopolymerization when paired with appropriate co-initiators like diphenyliodonium hexafluorophosphate (DPI) .

Research Findings and Implications

- Role of Substituents: Electron-donating groups (e.g., dimethylamino, methoxy) generally enhance reactivity and solubility, whereas electron-withdrawing groups (e.g., Cl) improve stability but reduce interaction with electrophilic agents .

- Structural Diversity : The thiazole-4-carbaldehyde scaffold is highly tunable, enabling targeted modifications for pharmaceuticals, agrochemicals, or functional materials .

Q & A

Q. What are the common synthetic routes for 2-(Dimethylamino)thiazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of thioamide derivatives with appropriately substituted aldehydes. A base (e.g., NaOH) in ethanol or similar solvents is used to facilitate thiazole ring formation . Key variables include:

- Temperature: Elevated temperatures (~80°C) improve reaction kinetics but may risk side reactions.

- Catalysts: Acidic or basic conditions modulate electron density; glacial acetic acid is often used to stabilize intermediates .

- Purification: Column chromatography or recrystallization (e.g., ethanol-water mixtures) ensures purity. Yield optimization requires balancing stoichiometry and solvent polarity .

Q. What spectroscopic and chromatographic methods confirm the structure and purity of 2-(Dimethylamino)thiazole-4-carbaldehyde?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.8–3.2 ppm). C NMR confirms the thiazole ring carbons (C-2, C-4) and aldehyde carbonyl (~190 ppm) .

- IR Spectroscopy: Stretching vibrations for C=O (~1700 cm) and C=N (~1650 cm) validate functional groups .

- HPLC/GC-MS: Quantifies purity (>95%) and detects residual solvents or byproducts .

Q. How does the dimethylamino group influence the compound’s electronic properties and solubility?

Methodological Answer: The dimethylamino group is electron-donating, enhancing nucleophilicity at the thiazole ring. This increases solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates in substitution reactions. Computational studies (DFT) can model charge distribution, while logP measurements assess hydrophobicity .

Advanced Research Questions

Q. How can researchers optimize the substitution of the dimethylamino group to enhance biological activity while maintaining stability?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Replace dimethylamino with bulkier groups (e.g., diethylamino) to assess steric effects. Fluorine or chlorine substituents improve metabolic stability but may reduce solubility .

- Accelerated Stability Testing: Expose derivatives to oxidative (HO), acidic (HCl), and UV conditions. Monitor degradation via LC-MS and adjust substituents to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.